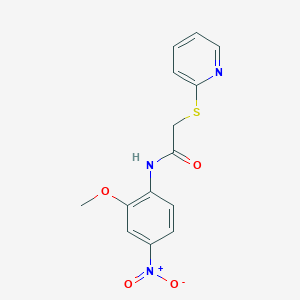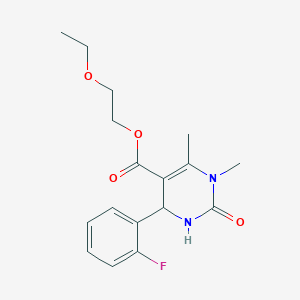![molecular formula C27H28N2O4S B11498300 N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11498300.png)
N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine: is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thioamide in the presence of a base to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl groups and thiazole ring play crucial roles in binding to these targets, modulating their activity, and triggering specific biological responses. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxybenzamide
- N,N’-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)
Uniqueness
N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine stands out due to its thiazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28N2O4S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H28N2O4S/c1-30-23-12-10-19(14-25(23)32-3)16-29(17-20-11-13-24(31-2)26(15-20)33-4)27-28-22(18-34-27)21-8-6-5-7-9-21/h5-15,18H,16-17H2,1-4H3 |
InChI Key |
WNVNERLTKCDFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11498227.png)
![(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11498233.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11498234.png)

![Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11498238.png)
![ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11498239.png)
![4-butoxy-N-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazolin-6-yl}benzamide](/img/structure/B11498248.png)
![N-[3-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11498254.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B11498261.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)dibenzo[b,d]furan-2-carboxamide](/img/structure/B11498262.png)
![5-Methyltetrazolo[1,5-a]pyridin-7-ol](/img/structure/B11498271.png)
![2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11498272.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11498275.png)
